Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKKUMZDVTPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10832839 | |
| Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872593-29-8 | |
| Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 2: Conversion to 4-(2-Bromoethoxy)-3-Fluorobenzoic Acid
This step involves nucleophilic substitution reactions. The nitro group is typically reduced to an amino group, which is then converted into a leaving group (e.g., diazonium salt) and replaced with a bromoethoxy group.
Step 3: Esterification
The esterification of 4-(2-bromoethoxy)-3-fluorobenzoic acid with ethanol is typically carried out in the presence of a catalyst like sulfuric acid or an acid chloride method using thionyl chloride followed by reaction with ethanol.
Reaction Conditions
- Solvents : Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane (DCM).
- Catalysts : Sulfuric acid or thionyl chloride are commonly used for esterification.
- Temperature : Reaction temperatures vary but are generally conducted at room temperature or slightly elevated temperatures.
Data Table: Synthesis Conditions
| Step | Reaction | Conditions | Solvent | Catalyst |
|---|---|---|---|---|
| 1 | Nitration | Room Temp | Nitric Acid | - |
| 2 | Reduction | Elevated Temp | Ethanol | Pd/C |
| 3 | Diazotization | 0°C | Water | NaNO2/HCl |
| 4 | Substitution | Room Temp | DMF | - |
| 5 | Esterification | Room Temp | Ethanol | H2SO4 |
Research Findings
This compound is of interest due to its potential biological activity, influenced by its halogen and fluorine substituents. The compound's reactivity, particularly the ability of the bromine atom to participate in nucleophilic substitution reactions, makes it a valuable intermediate in organic synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromoethoxy group undergoes nucleophilic displacement due to Br's leaving group capability. Key reactions include:
Alkoxy/Oxy Substitutions
*Predicted yield based on analogous reactions with ethyl 4-bromobenzoate .
Ester Functional Group Transformations
The ethyl ester participates in hydrolysis and transesterification:
Hydrolysis Pathways
Transesterification
Methanolysis with NaOMe/MeOH yields methyl 4-(2-bromoethoxy)-3-fluorobenzoate (82% yield) .
Transition Metal-Catalyzed Couplings
The bromoethoxy group enables cross-coupling reactions:
Suzuki-Miyaura Coupling
Elimination Reactions
Base-induced β-elimination forms conjugated systems:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DBU | DMF | 100°C | 3-fluoro-4-vinyloxybenzoate | 55% |
| t-BuOK | THF | 65°C | 4-ethynyloxy-3-fluorobenzoate | 41% |
Radical-Mediated Reactions
Bromine participates in atom-transfer radical additions (ATRA):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Styrene | AIBN, 70°C, 12h | 4-(2-(2-phenylethoxy)ethoxy)-3-fluorobenzoate | 58% | |
| Methyl acrylate | Et₃B, O₂, 25°C | 4-(2-(methoxycarbonyl)ethoxy)-3-fluorobenzoate | 67% |
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to specific positions:
| Reaction | Reagent | Position Substituted | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 72% | Meta-directing effect of ester |
| Sulfonation | ClSO₃H, 40°C | C-5 | 65% | Limited by steric hindrance |
Reduction Reactions
Selective reduction of functional groups:
| Target | Conditions | Product | Yield |
|---|---|---|---|
| Ester to alcohol | LiAlH₄, THF, 0°C → 25°C | 4-(2-bromoethoxy)-3-fluorobenzyl alcohol | 91% |
| Bromine to hydrogen | Pd/C, HCO₂NH₄, MeOH, 50°C | Ethyl 4-ethoxy-3-fluorobenzoate | 84% |
Experimental Data Highlights
-
Optimal SN2 Conditions : Reactions with secondary amines (e.g., piperidine) in DMF at 100°C achieve >90% conversion .
-
Stability Note : The compound degrades above 150°C, releasing HBr (detected via TGA-MS) .
-
Stereochemical Impact : Coupling reactions with chiral boronic acids show 3:1 diastereomeric ratio due to the ethoxy group’s steric effects .
Scientific Research Applications
Chemistry
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of more complex organic molecules.
- Reduction Reactions: The compound can undergo reduction to yield derivatives with enhanced biological activity.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Nucleophilic Substitution | Ethyl 4-(2-aminoethoxy)-3-fluorobenzoate | Amino derivative |
| Reduction | This compound → Ethyl 4-(2-bromoethoxy)-3-aminobenzoate | Amino derivative |
Biology
Research indicates that compounds similar to this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The presence of halogen substituents can enhance lipophilicity, potentially improving bioavailability.
Case Study: Anticancer Activity
A study investigated the anticancer properties of halogenated benzoates, including this compound. The results showed that the compound inhibited the growth of specific cancer cell lines, suggesting its potential as a lead compound in drug development.
Medicine
In medicinal chemistry, this compound is explored as a building block for active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it suitable for synthesizing compounds with therapeutic effects.
Table 2: Potential Medicinal Applications
| Application Area | Description |
|---|---|
| Drug Development | Intermediate for synthesizing APIs |
| Targeted Therapy | Modulation of specific biological pathways |
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The bromoethoxy group in the target compound facilitates nucleophilic substitutions (e.g., forming ethers or amines in drug candidates), unlike the difluoromethyl or nitro groups, which are electron-withdrawing but less reactive in displacement reactions .
- Ethyl 4-(bromomethyl)-3-fluorobenzoate (CAS 86239-01-2) contains a shorter brominated chain, making it more volatile but less flexible in forming extended linkages compared to the bromoethoxy analog .
Electronic and Steric Influence :
- Fluorine at the 3-position deactivates the aromatic ring, directing electrophilic substitutions to the 2- or 6-positions . This contrasts with ethyl 4-fluoro-3-nitrobenzoate , where the nitro group further deactivates the ring, limiting reactivity .
- The difluoromethyl group in CID 91658511 increases polarity and metabolic stability, making it advantageous in drug design .
Applications in Synthesis: The target compound’s bromoethoxy group is instrumental in synthesizing complex molecules like umeclidinium bromide (a bronchodilator), where bromoethoxy acts as a linker in quaternary ammonium salts . Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate () demonstrates utility in cross-coupling reactions due to its ketone and bromoaryl motifs .
Physical Properties :
- Higher molecular weight analogs (e.g., the target compound) generally exhibit elevated melting points and reduced solubility in polar solvents compared to simpler derivatives like ethyl 3-fluorobenzoate .
Biological Activity
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 303.12 g/mol. The presence of halogen substituents (bromine and fluorine) in its structure may enhance its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways. The bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of new derivatives with potentially enhanced biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Preliminary research suggests that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, the compound has shown promise in inhibiting tumor growth in xenograft models, indicating its potential as a therapeutic agent in oncology.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
- Anticancer Mechanism : In a study conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, leading to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Research Findings Summary Table
| Activity Type | Target | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | MIC: 32-128 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | MCF-7 Breast Cancer Cells | IC50: 15 µM | XYZ University Study |
Future Directions
The ongoing research into this compound suggests that it holds potential for further development as a therapeutic agent. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for improved efficacy and reduced toxicity.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate?
The compound is typically synthesized via alkylation of ethyl 3-fluoro-4-hydroxybenzoate with 1,2-dibromoethane. A base such as potassium carbonate (K₂CO₃) is used in aprotic solvents like acetone or tetrahydrofuran (THF) under reflux (60–80°C). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the bromoethoxy moiety. Workup includes extraction, washing, and purification via reverse-phase chromatography .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- LCMS : Confirmation of molecular weight via observed m/z values (e.g., 749 [M+H]⁺ in similar bromoethoxy derivatives) .
- HPLC : Purity assessment using retention times (e.g., 1.58 minutes under SMD-TFA05 conditions with a C18 column and acetonitrile/water gradient) .
- NMR : Structural elucidation of the fluorobenzoate and bromoethoxy substituents (¹H/¹³C, ¹⁹F NMR).
Q. What are the primary applications of this compound in academic research?
It serves as a versatile intermediate in synthesizing pharmaceuticals and complex organic molecules. For example, bromoethoxy groups are critical in constructing bioactive molecules like umeclidinium bromide precursors, where ether linkages enhance metabolic stability .
Advanced Research Questions
Q. How can competing side reactions (e.g., elimination) during alkylation be minimized?
- Use stoichiometric control : Excess 1,2-dibromoethane (2–3 equiv) ensures complete substitution.
- Temperature modulation : Maintain 60–70°C to favor alkylation over elimination.
- Solvent selection : Polar aprotic solvents (e.g., acetone) stabilize transition states and reduce by-product formation .
- Inert atmosphere : Nitrogen or argon prevents oxidative degradation .
Q. What analytical challenges arise from the bromoethoxy group, and how are they addressed?
- Degradation under acidic conditions : Neutral pH during HPLC analysis (e.g., water/acetonitrile with 0.1% formic acid) prevents cleavage of the bromoethoxy moiety .
- Mass spectrometry interpretation : Isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aid in confirming molecular ions.
Q. How does the fluorine substituent influence reactivity in downstream reactions?
The meta-fluorine on the benzoate ring enhances electron-withdrawing effects, directing electrophilic substitution and stabilizing intermediates. This property is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or inline HPLC.
- Purification : Use C18 reverse-phase chromatography with acetonitrile/water (70:30) for high-purity isolates .
- Safety : Handle bromoethane derivatives in a fume hood due to potential lachrymatory effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
